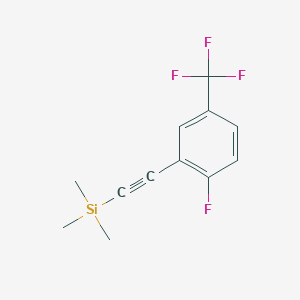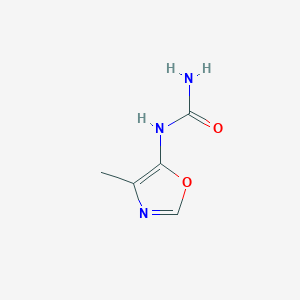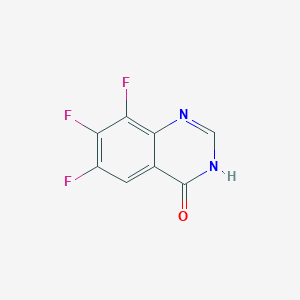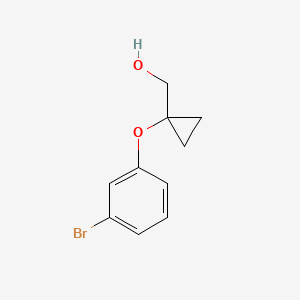
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane: is an organosilicon compound that features a phenyl ring substituted with fluoro and trifluoromethyl groups, an ethynyl linkage, and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane typically involves the coupling of a fluoro-substituted phenylacetylene with trimethylsilylacetylene. The reaction is often catalyzed by palladium complexes under an inert atmosphere to prevent oxidation. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The trimethylsilane group can be removed under specific conditions, allowing the ethynyl group to participate in further coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones, while nucleophilic substitution can introduce various functional groups at the fluoro or trifluoromethyl positions.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In biological research, ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor modulators. Its fluorinated groups can improve the metabolic stability and bioavailability of these molecules.
Industry: The compound finds applications in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the durability and performance of these materials in harsh environments.
作用機序
The mechanism by which ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluoro and trifluoromethyl groups can interact with biological targets, such as enzymes and receptors, altering their activity. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes. The trimethylsilane group can be removed under specific conditions, allowing the compound to undergo further chemical transformations.
類似化合物との比較
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenol
Comparison: While these compounds share the fluoro and trifluoromethyl substitutions on the phenyl ring, they differ in their functional groups. For example, the isocyanate and isothiocyanate derivatives are more reactive and can form ureas and thioureas, respectively. The phenol derivative has a hydroxyl group, making it more suitable for hydrogen bonding and different types of chemical reactions. ((2-Fluoro-5-(trifluoromethyl)phenyl)ethynyl)trimethylsilane is unique due to its ethynyl and trimethylsilane groups, which provide distinct reactivity and applications in synthesis and materials science.
特性
分子式 |
C12H12F4Si |
|---|---|
分子量 |
260.30 g/mol |
IUPAC名 |
2-[2-fluoro-5-(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H12F4Si/c1-17(2,3)7-6-9-8-10(12(14,15)16)4-5-11(9)13/h4-5,8H,1-3H3 |
InChIキー |
VVFWPBUIEABWJO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)




![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)


![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)
![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
